
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 6-(trifluoromethyl)pyrimidin-4-amine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)-1-(4-pyrimidinyl)thiourea: Similar structure but lacks the trifluoromethyl group.
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-chloropyrimidin-4-yl)thiourea: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds.
特性
分子式 |
C11H10F3N5S |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
1-(1-methylpyrrol-2-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]thiourea |
InChI |
InChI=1S/C11H10F3N5S/c1-18-4-2-3-9(18)19(10(15)20)8-5-7(11(12,13)14)16-6-17-8/h2-6H,1H3,(H2,15,20) |
InChIキー |
AOZFWMJJGONHNL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1N(C2=NC=NC(=C2)C(F)(F)F)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


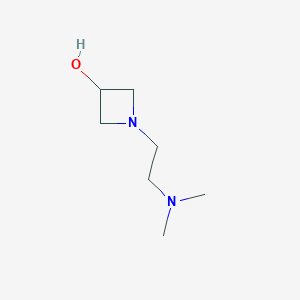

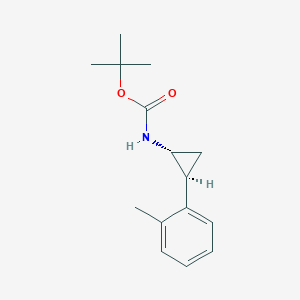
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
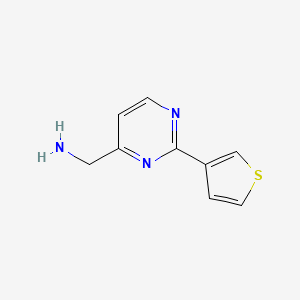
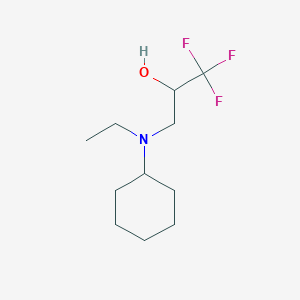


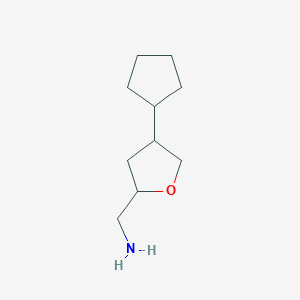

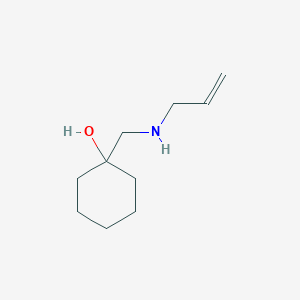

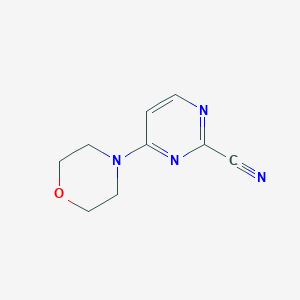
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
